molecular formula C19H13BrN2O2 B1582609 N-(4-Bromo-2-picolinoylphenyl)benzamide CAS No. 22753-88-4

N-(4-Bromo-2-picolinoylphenyl)benzamide

Cat. No. B1582609
CAS RN: 22753-88-4
M. Wt: 381.2 g/mol
InChI Key: YAPJCHBOQPWLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromo-2-picolinoylphenyl)benzamide is a chemical compound with the formula C19H13BrN2O2 . It is used for research purposes .

Scientific Research Applications

Palladium-Catalyzed Functionalization

Palladium-catalyzed reactions involving ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates demonstrate the utility of N-(4-Bromo-2-picolinoylphenyl)benzamide in facilitating alkenylation and alkynylation. This method provides a practical strategy for accessing highly functionalized benzylamine compounds, highlighting the compound's role in organic synthesis enhancements (Zhao et al., 2012).

Cobalt-Catalyzed Synthesis of Isoquinolines

The use of picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines through C-H/N-H bonds activation showcases its versatility. This protocol exhibits good functional group tolerance and excellent regioselectivity, demonstrating the compound's applicability in creating complex molecular structures (Kuai et al., 2017).

Iron-Catalyzed Ortho-Alkylation

The direct ortho-alkylation of carboxamides, facilitated by iron catalysis, underscores the role of N-(4-Bromo-2-picolinoylphenyl)benzamide in the synthesis of benzylated compounds. This process highlights the compound's contribution to achieving high levels of regioselectivity and efficiency in organic synthesis processes (Fruchey et al., 2014).

Palladium-Catalysed Intramolecular C−H Amination

The efficient synthesis of benzazetidines via palladium-catalysed intramolecular C−H amination of N-benzyl picolinamides, facilitated by N-(4-Bromo-2-picolinoylphenyl)benzamide, opens new avenues in N-heterocyclic chemical space exploration. This method emphasizes the compound's potential in enabling the synthesis of previously challenging molecular structures (He et al., 2016).

Safety And Hazards

N-(4-Bromo-2-picolinoylphenyl)benzamide should be handled with care. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised not to breathe dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c20-14-9-10-16(22-19(24)13-6-2-1-3-7-13)15(12-14)18(23)17-8-4-5-11-21-17/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFBLJZYATVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-picolinoylphenyl)benzamide

CAS RN

22753-88-4
Record name N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22753-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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